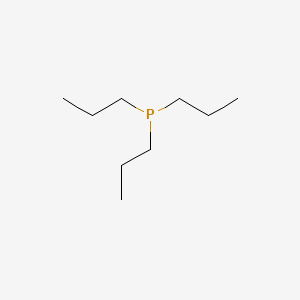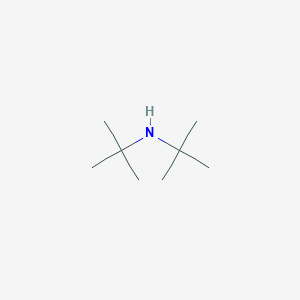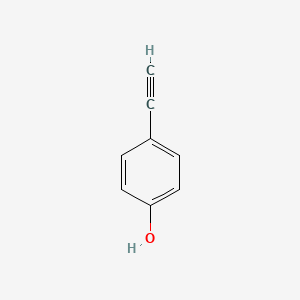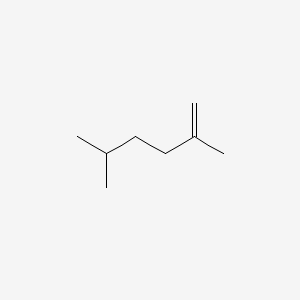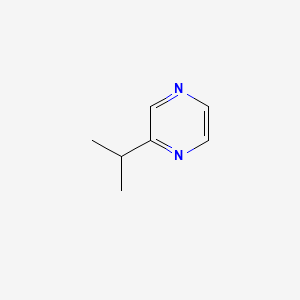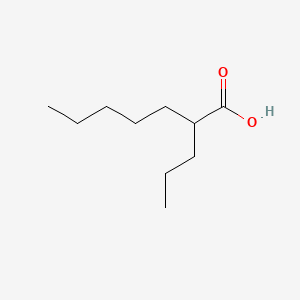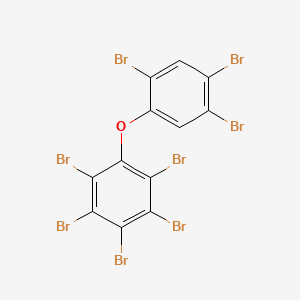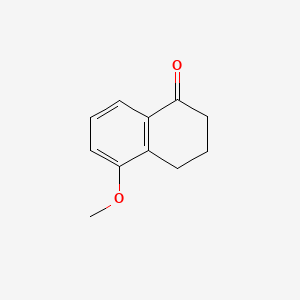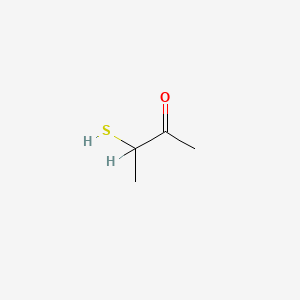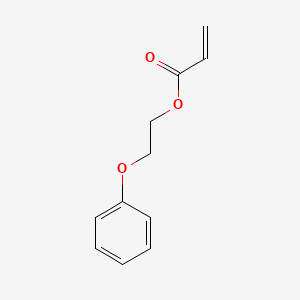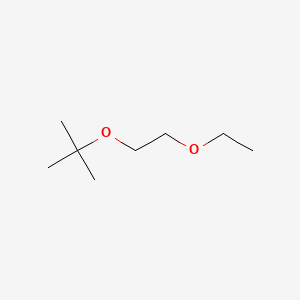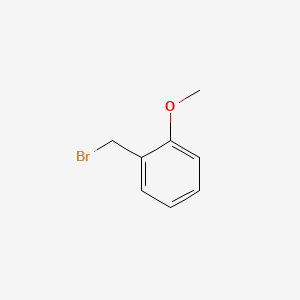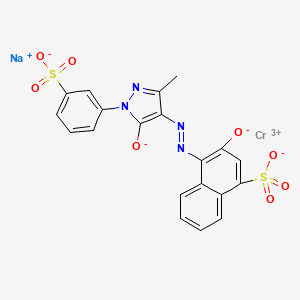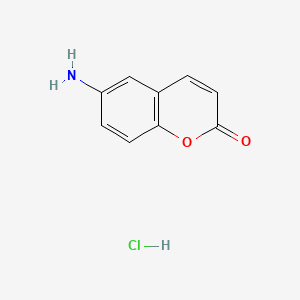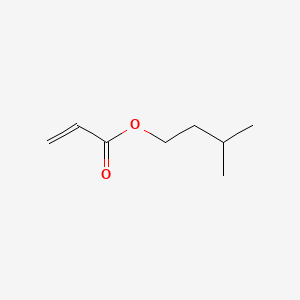
Isoamyle ester d'acide acrylique
Vue d'ensemble
Description
Acrylic acid isoamyl ester, also known as 2-propenoic acid, 3-methylbutyl ester, or isopentyl acrylate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in the fragrance and flavor industries. Acrylic acid isoamyl ester is particularly known for its use in the production of various polymers and copolymers, which are essential in the manufacture of plastics, adhesives, and coatings .
Applications De Recherche Scientifique
Acrylic acid isoamyl ester has a wide range of applications in scientific research and industry:
Mécanisme D'action
Target of Action
Acrylic acid isoamyl ester, also known as isopentyl acrylate, is an organic compound that is primarily used as a flavor additive in the food industry . The primary targets of acrylic acid isoamyl ester are the enzymes involved in the esterification process, such as Candida antarctica Lipase-B (CALB) .
Mode of Action
The mode of action of acrylic acid isoamyl ester involves an esterification reaction. In this reaction, acrylic acid isoamyl ester interacts with its target enzymes to form a new compound. For example, in the presence of the enzyme CALB, a reaction synthesis occurs between acetic anhydride and isoamyl alcohol, resulting in the formation of isoamyl acetate .
Biochemical Pathways
The biochemical pathway affected by acrylic acid isoamyl ester is the esterification pathway. This pathway involves the reaction of a carboxylic acid with an alcohol to form an ester . The esterification of acrylic acid isoamyl ester is a key step in the production of flavors and fragrances, such as isoamyl acetate, which has a characteristic banana flavor .
Pharmacokinetics
It is known that the compound is used in a solvent-free system (sfs), which may influence its bioavailability .
Result of Action
The result of the action of acrylic acid isoamyl ester is the formation of esters, such as isoamyl acetate. These esters are commonly used in the food industry as flavor additives . The production of these esters through the esterification process involving acrylic acid isoamyl ester is a key aspect of the compound’s molecular and cellular effects.
Action Environment
The action of acrylic acid isoamyl ester is influenced by various environmental factors. For instance, the reaction synthesis involving this compound is carried out in a solvent-free system (SFS), which can influence the compound’s action, efficacy, and stability . Additionally, the reaction parameters, such as reaction temperature, acid/alcohol molar ratio, and enzyme loading, can also impact the yield of the esterification process .
Analyse Biochimique
Biochemical Properties
Acrylic acid isoamyl ester plays a significant role in biochemical reactions, particularly in esterification processes. It interacts with enzymes such as lipases, which catalyze the formation of esters from acids and alcohols. For instance, Candida antarctica Lipase B (CALB) is known to facilitate the esterification of acrylic acid isoamyl ester with various alcohols . This interaction is crucial for the synthesis of esters in a solvent-free system, highlighting the compound’s utility in biocatalysis.
Cellular Effects
The effects of acrylic acid isoamyl ester on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. The compound can modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cellular metabolism . Additionally, acrylic acid isoamyl ester can impact cellular metabolism by altering the levels of key metabolites, which in turn affects cell function and viability.
Molecular Mechanism
At the molecular level, acrylic acid isoamyl ester exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes such as alcohol acyltransferases, which catalyze the formation of esters by transferring acyl groups to alcohols . This process involves the formation of a covalent intermediate, which is then hydrolyzed to release the ester product. The compound’s ability to inhibit or activate specific enzymes also plays a role in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylic acid isoamyl ester can change over time. The compound’s stability and degradation are important factors to consider. It has been found that acrylic acid isoamyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro systems.
Dosage Effects in Animal Models
The effects of acrylic acid isoamyl ester vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters.
Metabolic Pathways
Acrylic acid isoamyl ester is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to release acrylic acid and isoamyl alcohol . These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. The compound’s interaction with cofactors such as coenzyme A is also crucial for its metabolic processing.
Transport and Distribution
Within cells and tissues, acrylic acid isoamyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biochemical activity and overall effects on the organism.
Subcellular Localization
The subcellular localization of acrylic acid isoamyl ester is an important aspect of its biochemical function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals and post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acrylic acid isoamyl ester can be synthesized through the esterification of acrylic acid with isoamyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of acrylic acid isoamyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Acrylic acid isoamyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acrylic acid and isoamyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as peroxides or azo compounds under controlled temperature and pressure.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides.
Major Products Formed:
Hydrolysis: Acrylic acid and isoamyl alcohol.
Polymerization: Polyacrylic acid or various copolymers.
Transesterification: Different esters depending on the alcohol used.
Comparaison Avec Des Composés Similaires
- Acrylic acid ethyl ester (ethyl acrylate)
- Acrylic acid butyl ester (butyl acrylate)
- Acrylic acid methyl ester (methyl acrylate)
Comparison: Acrylic acid isoamyl ester is unique due to its branched isoamyl group, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence the polymerization behavior and the mechanical properties of the resulting polymers, making it suitable for specific applications where flexibility and toughness are required .
Propriétés
IUPAC Name |
3-methylbutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYGIPWYVVJFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074661 | |
| Record name | 2-Propenoic acid, 3-methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-35-6 | |
| Record name | Isoamyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4245-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the likely role of Acrylic acid isoamyl ester in the spray paint formulation?
A1: While the abstract doesn't explicitly detail the function of each component, Acrylic acid isoamyl ester likely acts as a coalescing agent []. Coalescing agents are solvents that temporarily soften paint particles during the drying process, allowing them to flow together and form a continuous film upon evaporation [].
Q2: How might the presence of Acrylic acid isoamyl ester affect the final properties of the spray paint?
A2: The inclusion of Acrylic acid isoamyl ester can influence several properties of the final spray paint:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
